tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15808679
InChI: InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-12-10-15-16(20)9-11-19(15)13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
SMILES:
Molecular Formula: C18H26N2O2
Molecular Weight: 302.4 g/mol

tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

CAS No.:

Cat. No.: VC15808679

Molecular Formula: C18H26N2O2

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate -

Specification

Molecular Formula C18H26N2O2
Molecular Weight 302.4 g/mol
IUPAC Name tert-butyl 1-benzyl-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-4-carboxylate
Standard InChI InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-12-10-15-16(20)9-11-19(15)13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
Standard InChI Key OKUGELLRTRWJSQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2C1CCN2CC3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name reflects its intricate bicyclic framework. The hexahydropyrrolo[3,2-b]pyrrole system consists of two fused pyrrolidine rings, with one nitrogen atom at the 1-position protected by a tert-butyloxycarbonyl (Boc) group and a benzyl group at the 4-position . The Boc group enhances solubility and stability, while the benzyl moiety may influence binding affinity in biological systems.

Table 1: Structural Comparison with Isomers

PropertyTarget Compound ([3,2-b])Isomer ([3,4-b])
CAS Number2385365-38-6 132414-80-3
Molecular FormulaC18H26N2O2\text{C}_{18}\text{H}_{26}\text{N}_{2}\text{O}_{2} C18H26N2O2\text{C}_{18}\text{H}_{26}\text{N}_{2}\text{O}_{2}
Molecular Weight302.42 g/mol 302.42 g/mol
Core StructurePyrrolo[3,2-b]pyrrolePyrrolo[3,4-b]pyrrole

The numbering of the bicyclic system ([3,2-b] vs. [3,4-b]) dictates the spatial arrangement of substituents, potentially altering reactivity and biological interactions .

Synthesis and Manufacturing

Synthesis of the compound involves multi-step organic reactions, though detailed protocols are sparingly documented. A generalized route likely includes:

  • Core Formation: Constructing the pyrrolo[3,2-b]pyrrole skeleton via cyclization reactions, possibly using Dieckmann condensation or transition-metal-catalyzed coupling.

  • Substituent Introduction: Installing the benzyl group through alkylation or Suzuki-Miyaura coupling, followed by Boc protection of the amine .

  • Purification: Chromatographic techniques to achieve high purity (>95%), as required for research applications .

Challenges include regioselectivity in bicyclic systems and minimizing side reactions during benzylation. Advances in flow chemistry or enzymatic catalysis could optimize yield and scalability.

ParameterValueSource
Molecular Weight302.42 g/mol
Predicted LogP3.2 (Estimated)
Storage Conditions2–8°C under inert gas

Biological Activity and Applications

While direct studies on the compound are scarce, structurally related pyrrolopyrroles exhibit:

  • Kinase Inhibition: Analogous compounds interfere with ATP-binding pockets in kinases, relevant to cancer therapeutics.

  • Neurotransmitter Modulation: Bicyclic amines may interact with G-protein-coupled receptors (GPCRs) in neurological disorders.

  • Prodrug Potential: The Boc group could serve as a hydrolyzable prodrug moiety, enhancing bioavailability .

Further pharmacological profiling is required to validate these hypotheses and assess toxicity.

Comparative Analysis with Structural Isomers

The pyrrolo[3,4-b]pyrrole isomer (CAS 132414-80-3) shares the same molecular formula but differs in ring fusion positions . Key distinctions include:

  • Synthetic Accessibility: The [3,4-b] isomer may require alternative cyclization strategies .

  • Biological Targets: Altered stereoelectronics could shift binding affinities toward different enzyme classes.

Table 3: Isomer-Specific Applications

IsomerPotential UseReference
[3,2-b]Kinase inhibitors
[3,4-b]GPCR modulators

Current Research and Future Directions

Recent studies emphasize:

  • Stereoselective Synthesis: Developing enantioselective routes to access chiral pyrrolopyrroles.

  • Structure-Activity Relationships (SAR): Modifying benzyl substituents to enhance potency .

  • Computational Modeling: Predicting binding modes using molecular docking simulations.

Collaboration between synthetic chemists and pharmacologists will be critical to unlock the compound’s therapeutic potential.

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